REACTION_CXSMILES
|
Cl.[F:2][C:3]1([F:8])[CH2:7][CH2:6][NH:5][CH2:4]1.[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C(O)C.[BH3-]C#N.[Na+]>C1COCC1.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([N:5]2[CH2:6][CH2:7][C:3]([F:8])([F:2])[CH2:4]2)[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:0.1,4.5|
|
Name
|
|
Quantity
|
2.02 mmol
|
Type
|
reactant
|
Smiles
|
Cl.FC1(CNCC1)F
|
Name
|
|
Quantity
|
2.02 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.42 mmol
|
Type
|
catalyst
|
Smiles
|
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 17 h
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched by the addition of sat. aq. NaHCO3
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered out
|
Type
|
ADDITION
|
Details
|
After the filtrate is diluted with AcOEt
|
Type
|
WASH
|
Details
|
the mixture is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N1CC(CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |